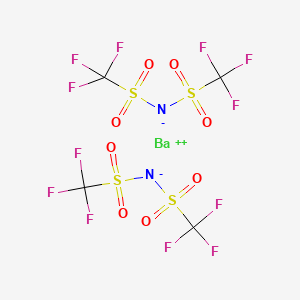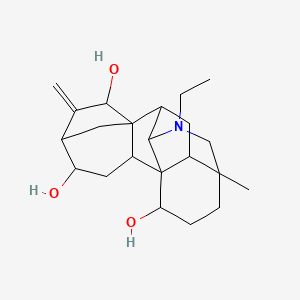
Barium bis(trifluoromethanesulfonimide)
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Barium bis(trifluoromethanesulfonimide) involves complex processes that yield various compounds with distinct structures. For instance, the synthesis of acyclic sulfur-nitrogen compounds, including bis((trifluoromethyl)sulfonyl)amine and its derivatives, highlights the intricate reactions involving (trifluoromethyl)sulfonyl-nitrogen derivatives (Haas et al., 1996). Furthermore, homoleptic alkaline earth metal bis(trifluoromethanesulfonyl)imide complex compounds have been obtained from an ionic liquid, showcasing the unique synthesis routes for these complexes (Babai & Mudring, 2006).
Molecular Structure Analysis
The molecular structure of Barium bis(trifluoromethanesulfonimide) and related compounds reveals significant insights into their chemical nature. Studies on alkaline earth metal salts of bis[(trifluoromethyl)sulfonyl]imide have provided detailed structural characterizations, highlighting how the magnesium, calcium, strontium, and barium salts exhibit extensive fluorine segregation, resulting in hydrophilic and hydrophobic domains (Xue, Desmarteau, & Pennington, 2005).
Chemical Reactions and Properties
The chemical reactions and properties of Barium bis(trifluoromethanesulfonimide) are influenced by its molecular structure. For example, the synthesis and dynamic behavior of dimeric, monocyclic barium bis[bis(isopropyldimethylsilyl)phosphanide] show the compound's reactivity and potential in forming different structural arrangements (Westerhausen, Lang, & Schwarz, 1996). Additionally, the acidity and application to hydrofunctionalization as a Brønsted acid catalyst of bis(trifluoromethanesulfonimide) derivatives highlight their chemical reactivity and usefulness in catalysis (Takagi, Sakai, & Duong, 2021).
Physical Properties Analysis
The physical properties of Barium bis(trifluoromethanesulfonimide) and related compounds, such as volatility, thermal stability, and crystalline structure, have been extensively studied. Research on the volatility and thermal stability of bis(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)barium and its polyether adducts provides insights into the compound's potential applications in metal-organic chemical vapor deposition processes (Belot et al., 1997).
Chemical Properties Analysis
The chemical properties of Barium bis(trifluoromethanesulfonimide), such as its reactivity, solubility, and interaction with other compounds, are crucial for its applications in various chemical processes. The conformational equilibrium of bis(trifluoromethanesulfonyl) imide anion in a room-temperature ionic liquid, as studied through Raman spectroscopy and DFT calculations, illustrates the complexity of its chemical behavior (Fujii et al., 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis : Babai and Mudring (2006) synthesized homoleptic alkaline earth bis(trifluoromethanesulfonyl)imide complexes, including barium bis(trifluoromethanesulfonyl)imide. These compounds crystallized from a solution of respective alkaline earth bis(trifluoromethanesulfonyl)imide and an ionic liquid, exhibiting unique structural properties (Babai & Mudring, 2006).
Material and Device Properties : Alharbi, Zahl, and Shahrjerdi (2017) investigated the effects of chemical treatment with bis(trifluoromethane) sulfonimide superacid on monolayer molybdenum disulfide, revealing significant material and device property transformations (Alharbi, Zahl, & Shahrjerdi, 2017).
Catalysis in Organic Reactions : Takagi, Sakai, and Duong (2021) demonstrated the use of a binaphthyl derivative with bis(trifluoromethanesulfonimide) moiety as a Bronsted acid catalyst for hydroamination and hydroalkoxylation reactions (Takagi, Sakai, & Duong, 2021).
Superoleophobic Polymers Development : Darmanin and Guittard (2013) used bis(trifluoromethane)sulfonimide salts in the creation of superoleophobic polymers with metal ion affinity, offering new strategies in material development (Darmanin & Guittard, 2013).
Ionic Liquid Application in Molten Salts : McFarlane et al. (2000) studied the use of the bis(trifluoromethanesulfonyl)imide ion in novel salts, highlighting its application in the development of ionic liquids with high conductivity and reduced melting points (McFarlane et al., 2000).
Safety And Hazards
Barium bis(trifluoromethanesulfonimide) is classified as a skin corrosive substance (Category 1B) . It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, and eye/face protection . In case of contact with skin or eyes, it is advised to rinse with water and seek medical attention immediately .
Eigenschaften
IUPAC Name |
barium(2+);bis(trifluoromethylsulfonyl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2F6NO4S2.Ba/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFICMXSMTNWQDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4BaF12N2O8S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
697.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Barium bis(trifluoromethanesulfonimide) | |
CAS RN |
168106-22-7 | |
| Record name | Barium(II) Bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II)](/img/structure/B1180277.png)

![Ethyl 4-methyl-3-[(2-phenylbutanoyl)amino]benzoate](/img/structure/B1180286.png)

![Ethyl 4-methyl-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B1180288.png)